

Capzimin assay interference and how to solve it

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Compound of Interest

Compound Name: Capzimin

Cat. No.: B606472

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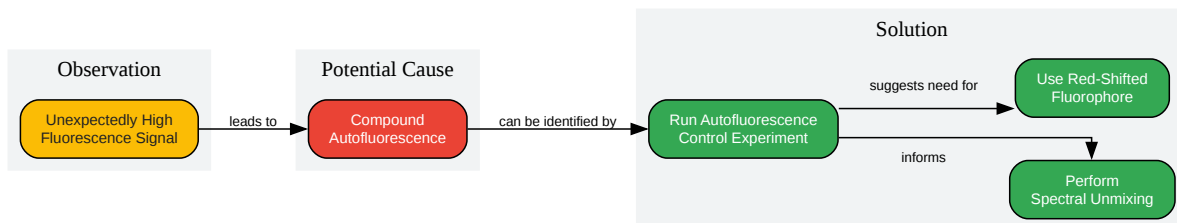
Welcome to the technical support center for **Capzimin** assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter when performing fluorescence-based assays with **Capzimin**, a potent and specific inhibitor of the proteasome isopeptidase Rpn11.

Issue 1: Higher Than Expected Fluorescence Signal (False Positives)

If you observe an unexpectedly high fluorescence signal in wells treated with your test compounds, it may not be due to the inhibition of Rpn11 by **Capzimin**. This can be caused by the intrinsic fluorescence of your test compounds.



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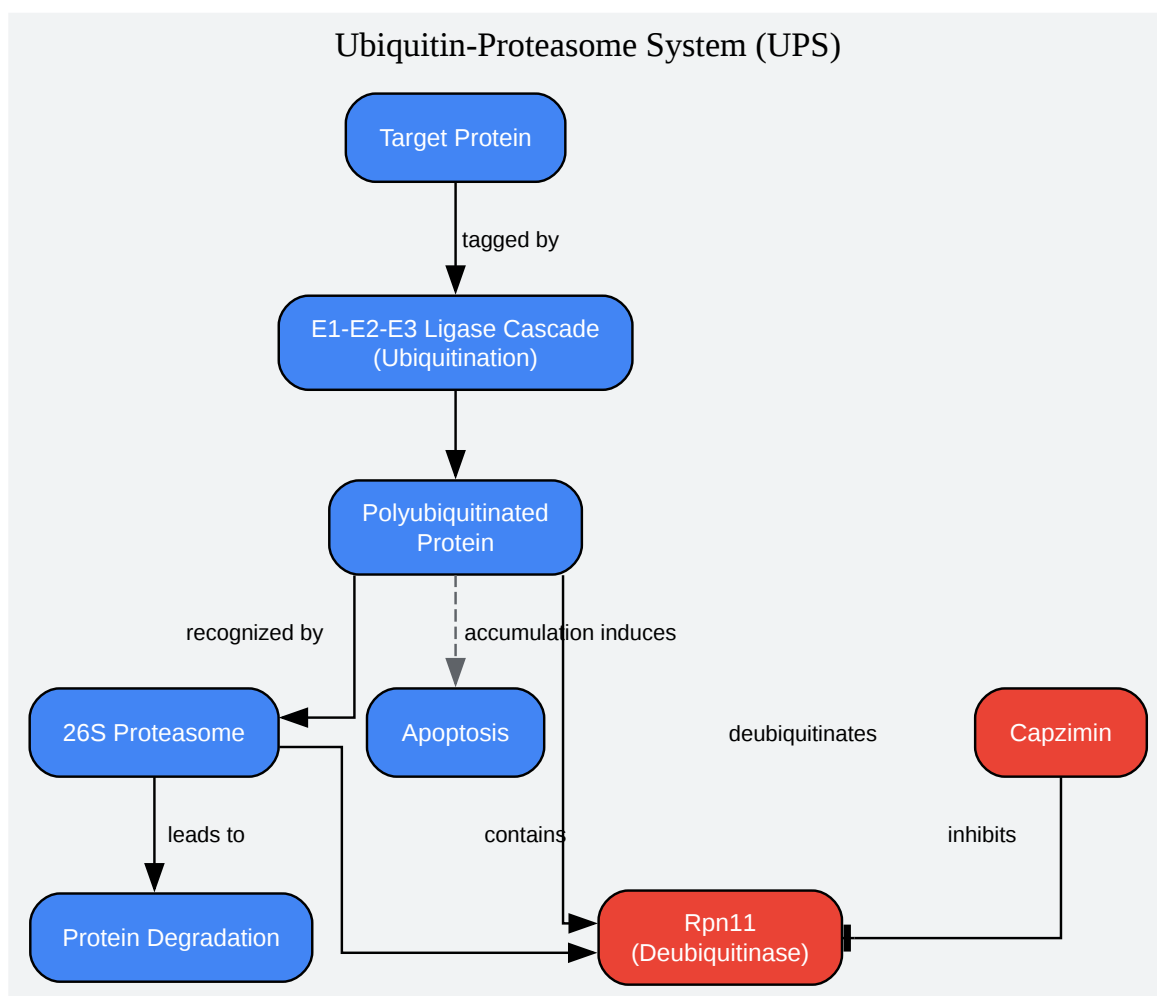
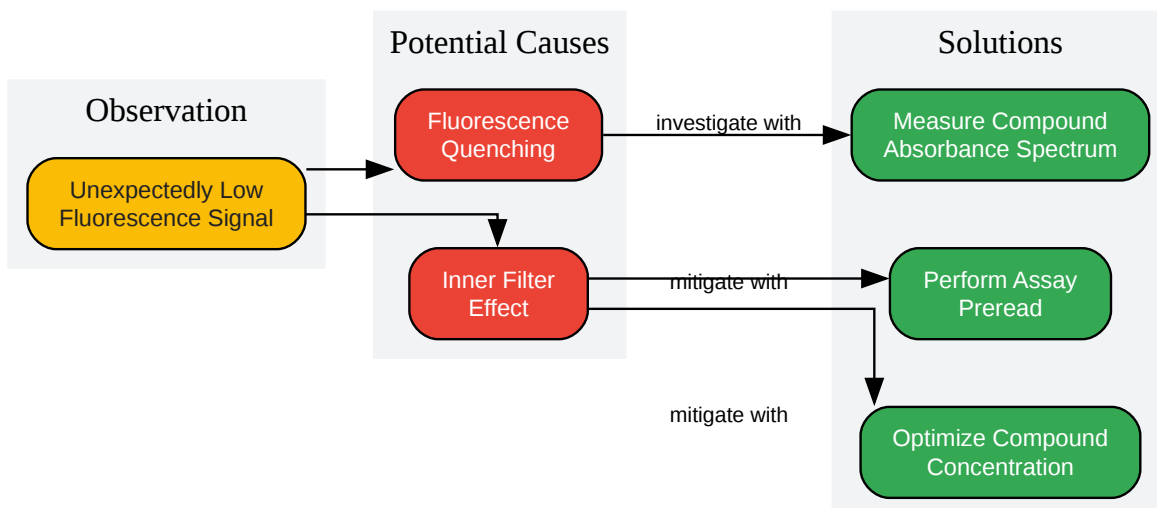
Caption: Troubleshooting workflow for false positive signals.

Recommended Action:

- Characterize Compound Autofluorescence: Run a control experiment to measure the intrinsic fluorescence of your test compounds.
- Spectral Unmixing: If your instrument allows, use spectral unmixing to separate the emission spectra of your assay's fluorophore from that of the interfering compound.[1]
- Use Red-Shifted Dyes: Consider using a fluorophore that excites and emits at longer wavelengths (red-shifted), as compound autofluorescence is less common in this region of the spectrum.[2][3]

Issue 2: Lower Than Expected Fluorescence Signal (False Negatives)

A decrease in fluorescence signal may not always indicate a lack of **Capzimin** activity. This can be a result of your test compound quenching the fluorescence of the reporter or absorbing light at the excitation or emission wavelengths (inner filter effect).[2]



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